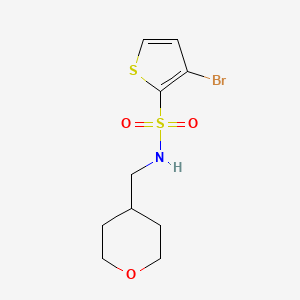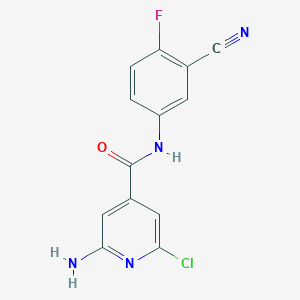
2-amino-6-chloro-N-(3-cyano-4-fluorophenyl)pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-6-chloro-N-(3-cyano-4-fluorophenyl)pyridine-4-carboxamide, also known as PF-06463922, is a small molecule inhibitor that is currently being researched for its potential therapeutic applications. This compound has shown promise in treating a variety of diseases, including cancer and autoimmune disorders. In
作用机制
2-amino-6-chloro-N-(3-cyano-4-fluorophenyl)pyridine-4-carboxamide works by inhibiting the activity of IRAK4, a protein that is involved in the activation of immune cells. By inhibiting this protein, 2-amino-6-chloro-N-(3-cyano-4-fluorophenyl)pyridine-4-carboxamide can prevent the activation of immune cells and reduce inflammation. This mechanism of action makes 2-amino-6-chloro-N-(3-cyano-4-fluorophenyl)pyridine-4-carboxamide a promising candidate for the treatment of a variety of diseases, including cancer and autoimmune disorders.
Biochemical and Physiological Effects:
2-amino-6-chloro-N-(3-cyano-4-fluorophenyl)pyridine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 2-amino-6-chloro-N-(3-cyano-4-fluorophenyl)pyridine-4-carboxamide has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of autoimmune disease. In addition, 2-amino-6-chloro-N-(3-cyano-4-fluorophenyl)pyridine-4-carboxamide has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
实验室实验的优点和局限性
One of the advantages of 2-amino-6-chloro-N-(3-cyano-4-fluorophenyl)pyridine-4-carboxamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in the laboratory. In addition, its specific mechanism of action makes it a promising candidate for the treatment of a variety of diseases.
One limitation of 2-amino-6-chloro-N-(3-cyano-4-fluorophenyl)pyridine-4-carboxamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. In addition, its specific mechanism of action may limit its effectiveness in some disease states.
未来方向
There are a number of potential future directions for research on 2-amino-6-chloro-N-(3-cyano-4-fluorophenyl)pyridine-4-carboxamide. One area of research is in the development of new and more effective inhibitors of IRAK4. Another area of research is in the identification of biomarkers that can be used to identify patients who are most likely to benefit from treatment with 2-amino-6-chloro-N-(3-cyano-4-fluorophenyl)pyridine-4-carboxamide. Finally, clinical trials will be needed to determine the safety and efficacy of 2-amino-6-chloro-N-(3-cyano-4-fluorophenyl)pyridine-4-carboxamide in humans, and to explore its potential therapeutic applications in a variety of disease states.
合成方法
2-amino-6-chloro-N-(3-cyano-4-fluorophenyl)pyridine-4-carboxamide is a synthetic compound that is produced through a multistep process. The synthesis method involves the use of various reagents and catalysts to create the final product. One of the key steps in the synthesis process is the formation of the pyridine ring, which is achieved through a reaction between 2-chloro-6-nitropyridine and 4-cyanobenzeneboronic acid. The resulting intermediate is then reduced and treated with various other reagents to produce the final compound.
科学研究应用
2-amino-6-chloro-N-(3-cyano-4-fluorophenyl)pyridine-4-carboxamide has been the subject of numerous scientific studies, and its potential therapeutic applications are being explored in a variety of fields. One area of research is in the treatment of cancer. 2-amino-6-chloro-N-(3-cyano-4-fluorophenyl)pyridine-4-carboxamide has been shown to inhibit the growth of cancer cells by targeting a specific protein called IRAK4. This protein is involved in the activation of immune cells, and its inhibition can help to prevent the growth and spread of cancer cells.
Another area of research is in the treatment of autoimmune disorders. 2-amino-6-chloro-N-(3-cyano-4-fluorophenyl)pyridine-4-carboxamide has been shown to be effective in reducing inflammation and preventing the activation of immune cells that contribute to autoimmune diseases such as rheumatoid arthritis and lupus.
属性
IUPAC Name |
2-amino-6-chloro-N-(3-cyano-4-fluorophenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN4O/c14-11-4-7(5-12(17)19-11)13(20)18-9-1-2-10(15)8(3-9)6-16/h1-5H,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXLFSNZSXAVBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CC(=NC(=C2)Cl)N)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6-chloro-N-(3-cyano-4-fluorophenyl)pyridine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

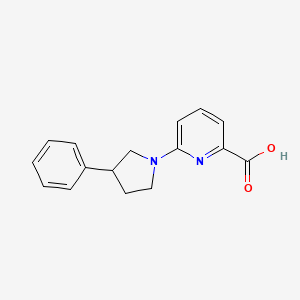
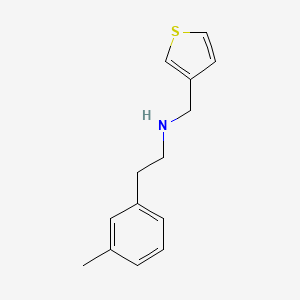
![6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7555119.png)
![3-[[(3-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7555124.png)
![6-[(2-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7555136.png)
![6-[(4-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7555138.png)
![2-[4-(1,3-Benzothiazol-2-ylmethyl)piperazin-1-yl]propanoic acid](/img/structure/B7555140.png)

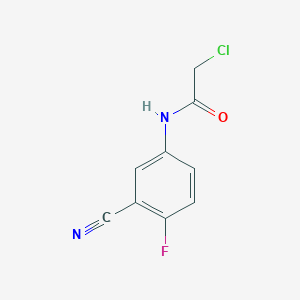
![N-[(3-chlorophenyl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B7555169.png)
![2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B7555171.png)
